N-(4-Benzyloxy-phenyl)-2-chloro-acetamide
Description
N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is an aromatic amide derivative. The molecule incorporates a benzyloxy group and a chloroacetamide functional group attached to a phenyl ring. The chloroacetamide moiety is a reactive functional group that makes this compound a useful intermediate in the synthesis of more complex molecules. Chloroacetamide derivatives, as a class, are known for a wide range of biological activities, which has led to research into their potential applications in medicinal chemistry and agriculture. nih.govresearchgate.net Their biological effects are often attributed to the ability of the chloroacetamide group to act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological macromolecules like proteins and enzymes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTQONMCEZLRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355250 | |
| Record name | N-(4-Benzyloxy-phenyl)-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19514-92-2 | |
| Record name | N-(4-Benzyloxy-phenyl)-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19514-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes to N-(4-Benzyloxy-phenyl)-2-chloro-acetamide
The most prominent and well-documented method for synthesizing this compound involves the nucleophilic acyl substitution reaction between 4-benzyloxyaniline and chloroacetyl chloride.
The primary synthetic route involves the direct acylation of 4-benzyloxyaniline with chloroacetyl chloride. chemicalbook.com In this reaction, the nucleophilic amine group of 4-benzyloxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to form the stable amide bond. The reaction necessitates the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. nih.gov
The efficiency of the N-acylation reaction is highly dependent on the chosen conditions. Key parameters that have been optimized include the solvent, the base (which acts as an acid scavenger and can have catalytic effects), and the reaction temperature.
Temperature: The reaction is typically conducted at temperatures ranging from 0°C to room temperature (approximately 20-25°C). chemicalbook.comsphinxsai.com Lower temperatures, often achieved using an ice bath, are employed during the addition of the highly reactive chloroacetyl chloride to control the exothermic nature of the reaction and minimize potential side reactions. researchgate.net Subsequent stirring at room temperature for several hours is common to ensure the reaction proceeds to completion. sphinxsai.com
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred. Tetrahydrofuran (B95107) (THF) has been shown to be a highly effective solvent for this transformation. chemicalbook.comsphinxsai.com Other solvents used for similar chloroacetylation reactions include dichloromethane (B109758) (DCM), toluene, and pyridine. researchgate.netnih.gov The solvent can influence reaction rates and the solubility of the hydrochloride byproduct formed when using amine bases.
Catalysis/Base: A base is essential to neutralize the HCl generated during the reaction. Both inorganic and organic bases are commonly used.
Inorganic Bases: Potassium carbonate (K₂CO₃) is a widely used inorganic base that effectively scavenges HCl. chemicalbook.com
Organic Bases: Tertiary amines like triethylamine (B128534) (Et₃N) are frequently employed. researchgate.netnih.gov More sterically hindered non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been investigated. Studies on analogous reactions have shown that the combination of DBU as a catalyst in THF can lead to high yields and faster reaction times compared to other bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). sphinxsai.com Pyridine can also serve as both the base and the solvent. nih.gov
The selection of these conditions is a balance between reaction rate, yield, and the minimization of side products.
Table 1: Optimization of Reaction Conditions for N-Acylation of Anilines with Chloroacetyl Chloride
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | High yields, effective dissolution of reactants. | chemicalbook.comsphinxsai.com |
| Dichloromethane (DCM) | Commonly used for chloroacetylation. | researchgate.net | |
| Toluene | Effective, often used with an amine base. | researchgate.net | |
| Base | Potassium Carbonate (K₂CO₃) | Effective inorganic base, leads to high yield. | chemicalbook.com |
| Triethylamine (Et₃N) | Common organic base, scavenges HCl. | researchgate.netnih.gov | |
| DBU | Strong, non-nucleophilic base; provides excellent yields in THF. | sphinxsai.com | |
| Pyridine | Can act as both solvent and base. | nih.gov | |
| Temperature | 0°C to Room Temp. | Standard range to control exothermicity and ensure completion. | sphinxsai.comresearchgate.net |
High yields of this compound are achievable through careful control of reaction conditions. A reported synthesis using potassium carbonate as the base in tetrahydrofuran at 20°C for 6 hours resulted in a 94% yield of the desired product. chemicalbook.com Other optimized protocols for similar chloroacetamides using DBU in THF have reported yields ranging from 75% to 95%. sphinxsai.comresearchgate.net A yield of 92% has been achieved using triethylamine in THF. nih.gov
The progress of the reaction is typically monitored using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aniline. nih.govresearchgate.net Upon completion, the reaction mixture is often quenched by pouring it into cold water, which precipitates the crude product. sphinxsai.comresearchgate.net
Purity is achieved through standard laboratory techniques. The primary purification method involves filtration to isolate the solid product, followed by washing with water to remove any remaining salts or water-soluble impurities. sphinxsai.com Further purification is accomplished by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity. sphinxsai.com
Structural analogs of this compound can be synthesized by modifying the starting materials. One such pathway involves the use of O-benzylhydroxylamine hydrochloride to produce N-benzyloxy acetamide (B32628) derivatives. orgsyn.orgresearchgate.net O-benzylhydroxylamine is a reagent used for the preparation of N-hydroxy amides and hydroxamic acids. researchgate.net
In a representative synthesis for an analog, O-benzylhydroxylamine hydrochloride is reacted with an acyl chloride (such as chloroacetyl chloride) in a biphasic solvent system like dichloromethane and water, with a base like potassium carbonate. orgsyn.org The base neutralizes the HCl salt of the hydroxylamine (B1172632) starting material and the HCl produced during the acylation. This approach allows for the introduction of an N-benzyloxy group instead of the N-phenyl group, leading to a different class of structural analogs. The synthesis of the O-benzylhydroxylamine hydrochloride precursor itself is a well-established process. google.com
Advanced Synthetic Strategies for Derivatization
Further chemical transformations of this compound can be undertaken to create more complex molecules. These strategies often focus on modifying the aromatic rings.
The two phenyl rings in this compound offer sites for further functionalization, primarily through electrophilic aromatic substitution. The existing substituents—the benzyloxy group and the acetamide group—are both activating, ortho-, para-directing groups, which guide the position of incoming electrophiles. iucr.org
A key example of this derivatization is the nitration of the N-phenylacetamide core. The compound N-[4-(benzyloxy)-2-nitrophenyl]acetamide has been synthesized, demonstrating that functionalization on the aniline-derived phenyl ring is possible. nih.gov The nitration occurs at the 2-position, which is ortho to the strongly activating benzyloxy group and meta to the acetamido group. This regioselectivity is governed by the directing effects of the substituents; the electron-donating benzyloxy group directs the incoming nitro group to its ortho position. iucr.org
The general methodology for such a nitration involves treating the parent acetamide with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, at controlled, low temperatures. jcbsc.orgresearchgate.net This electrophilic substitution introduces a nitro (NO₂) group onto the aromatic ring, providing a handle for further synthetic transformations, such as reduction to an amine group.
Functionalization of the Phenyl Ring
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the phenyl ring of this compound is governed by the directing effects of its two substituents: the benzyloxy group (-OCH₂Ph) at position 4 and the chloroacetamido group (-NHC(O)CH₂Cl) at position 1.
Directing Effects : The benzyloxy group is an activating, ortho, para-director due to the resonance-donating effect of the oxygen atom's lone pairs. libretexts.orglibretexts.org Conversely, the acetamido group is a deactivating, ortho, para-director. ijarsct.co.instackexchange.comnih.gov Its deactivating nature stems from the electron-withdrawing character of the adjacent carbonyl group, which pulls the nitrogen's lone pair away from the ring, reducing the ring's nucleophilicity. stackexchange.comechemi.com When an activating and a deactivating group are present, the activating group's directing effect typically dominates the regioselectivity of the substitution. libretexts.org
Given that the para position relative to the benzyloxy group is occupied by the acetamido moiety, incoming electrophiles are directed to the positions ortho to the benzyloxy group (C3 and C5).
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Reagents | Predicted Major Product |
| Halogenation | Br⁺ | Br₂ / FeBr₃ | N-(3-Bromo-4-benzyloxy-phenyl)-2-chloro-acetamide |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | N-(4-Benzyloxy-3-nitro-phenyl)-2-chloro-acetamide |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Benzyloxy-5-(2-chloro-acetylamino)-benzenesulfonic acid |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl / AlCl₃ | N-(4-Benzyloxy-3-acyl-phenyl)-2-chloro-acetamide |
The acetamido group, while deactivating, still directs ortho and para to itself. However, the positions ortho to the acetamido group (C2 and C6) are sterically hindered and electronically deactivated by the adjacent powerful directing effect of the benzyloxy group. Therefore, substitution predominantly occurs at the C3 and C5 positions.
Palladium-Catalyzed Coupling Reactions
The this compound molecule does not possess a suitable leaving group (like a halide or triflate) on its aromatic ring for direct participation in standard palladium-catalyzed cross-coupling reactions. However, it can be readily functionalized via electrophilic halogenation, as described previously, to generate a versatile substrate for such transformations. beilstein-journals.org
For instance, the bromination of the parent compound yields N-(3-Bromo-4-benzyloxy-phenyl)-2-chloro-acetamide. This aryl bromide is an excellent candidate for a variety of palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of N-(3-Bromo-4-benzyloxy-phenyl)-2-chloro-acetamide
| Reaction Name | Coupling Partner | Catalyst / Ligand | Base | Product Type |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl derivative |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Alkenyl derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N | Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Arylamine derivative |
These reactions provide a powerful platform for introducing complex molecular fragments onto the aromatic core, significantly expanding the structural diversity of derivatives that can be synthesized from this compound.
Modifications at the Acetamide Nitrogen
The nitrogen atom of the acetamide group in this compound is significantly less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, direct N-alkylation or N-acylation requires prior deprotonation with a strong base to form a highly nucleophilic amidate anion.
The general procedure involves treating the substrate with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting sodium amidate can then react with an electrophile, such as an alkyl halide or an acyl chloride, to yield the N-substituted product. nih.govgoogle.comwikipedia.orgorganic-chemistry.org
Table 3: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product |
| N-Methylation | 1. NaH in THF 2. Methyl iodide (CH₃I) | 2-Chloro-N-(4-benzyloxy-phenyl)-N-methyl-acetamide |
| N-Benzylation | 1. NaH in THF 2. Benzyl bromide (BnBr) | N-Benzyl-2-chloro-N-(4-benzyloxy-phenyl)-acetamide |
| N-Acetylation | 1. NaH in THF 2. Acetyl chloride (CH₃COCl) | N-Acetyl-N-(4-benzyloxy-phenyl)-2-chloro-acetamide |
This methodology allows for the introduction of a second substituent on the amide nitrogen, transforming the secondary amide into a tertiary one and further modifying the compound's chemical properties.
Transformations of the Chloroacetamide Group
The chloroacetamide group is a potent electrophile, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, facilitating Sₙ2 reactions with a wide array of nucleophiles. This reactivity is a cornerstone for incorporating various heteroatoms into the molecule's structure. researchgate.netksu.edu.saucsb.eduutexas.edunih.gov
The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net
Table 4: Nucleophilic Displacement Reactions with Heteroatom Nucleophiles
| Nucleophile Type | Example Nucleophile | Reagent / Conditions | Product Structure |
| Nitrogen | Piperidine | K₂CO₃, Acetone, reflux | 2-(Piperidin-1-yl)-N-(4-benzyloxy-phenyl)-acetamide |
| Oxygen | Sodium Phenoxide | NaH, THF | 2-Phenoxy-N-(4-benzyloxy-phenyl)-acetamide |
| Sulfur | Sodium thiomethoxide | NaSCH₃, Ethanol | 2-(Methylthio)-N-(4-benzyloxy-phenyl)-acetamide |
These displacement reactions are typically high-yielding and provide a straightforward route to derivatives containing amines, ethers, and thioethers, which are common functional groups in pharmacologically active compounds.
This compound is a valuable precursor for the synthesis of β-lactams (azetidin-2-ones), a core structural motif in many antibiotic agents. A common method for this transformation is the reaction of the chloroacetamide with a Schiff base (imine) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N).
In this reaction, triethylamine deprotonates the chloroacetamide to form a ketene (B1206846) in situ. This ketene then undergoes a [2+2] cycloaddition with the imine to form the four-membered azetidinone ring. This process is a variation of the Staudinger synthesis. mdpi.comresearchgate.netglobalresearchonline.netorientjchem.org
Table 5: Synthesis of Azetidin-2-one Scaffolds
| Schiff Base (Imine) | Reagents | Azetidin-2-one Product |
| N-Benzylideneaniline | Et₃N, Dioxane, rt | 1-(4-Benzyloxy-phenyl)-3-chloro-4-phenyl-azetidin-2-one |
| N-(4-Methoxybenzylidene)aniline | Et₃N, Dioxane, rt | 1-(4-Benzyloxy-phenyl)-3-chloro-4-(4-methoxyphenyl)-azetidin-2-one |
| N-Benzylidene(methyl)amine | Et₃N, Dioxane, rt | 1-(4-Benzyloxy-phenyl)-3-chloro-4-phenyl-azetidin-2-one (with N-methyl) |
This cyclization provides a robust method for constructing complex heterocyclic systems, leveraging the inherent reactivity of the chloroacetamide group to build pharmacologically relevant scaffolds. globalresearchonline.netorientjchem.org
Chemo- and Regioselectivity in Synthesis of this compound Derivatives
The molecular scaffold of this compound presents multiple reactive sites, making the selective synthesis of its derivatives a challenging yet crucial endeavor. The key to achieving desired chemical transformations lies in understanding and controlling the chemo- and regioselectivity of the reactions. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity pertains to the preference for reaction at one position over another.
In the context of this compound, the primary sites for further reactions include the activated phenyl ring of the 4-benzyloxyphenyl group, the amide linkage, and the reactive chloroacetyl group.
Electrophilic Aromatic Substitution:
The 4-benzyloxyphenyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the benzyloxy group (-OCH₂Ph) and the acetamido group (-NHCOCH₂Cl).
Directing Effects: Both the benzyloxy group and the acetamido group are ortho, para-directing and activating groups. The oxygen atom of the benzyloxy group and the nitrogen atom of the acetamido group can donate lone-pair electrons to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. This makes these positions more susceptible to electrophilic attack.
Given that the para position is already substituted, electrophilic attack is directed to the positions ortho to the benzyloxy group (positions 3 and 5) and ortho to the acetamido group (positions 3 and 5). Therefore, electrophilic substitution on the 4-benzyloxyphenyl ring is expected to occur at the 3 and 5 positions.
While specific studies on the electrophilic substitution of this compound are not extensively documented, data from analogous compounds such as N-phenylacetamide can provide valuable insights into the expected regioselectivity. For instance, the halogenation of N-phenylacetamide demonstrates a preference for the para-substituted product, with the ortho-substituted product also being formed. In the case of this compound, where the para position is blocked, substitution is anticipated at the ortho positions.
Table 1: Regioselectivity in the Bromination of N-Phenylacetamide (Analogous Reaction)
| Reactant | Reagent | Solvent | Temperature (°C) | Ortho:Para Ratio | Reference |
| N-Phenylacetamide | Pyridinium dichlorobromate | Water | Room Temperature | Varies with conditions | rsc.org |
Note: This table illustrates the general regioselectivity of a related compound. The absence of a free para position in this compound would direct substitution to the ortho positions.
Reactions at the Chloroacetyl Group:
The chloroacetyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the introduction of diverse functional groups at this position, leading to a wide array of derivatives. The chemoselectivity of these reactions is generally high, as the chloroacetyl group is significantly more reactive towards nucleophiles than the aromatic ring or the amide bond under typical conditions. Research on related N-aryl 2-chloroacetamides has shown that the chlorine atom is easily replaced by various nucleophiles, which can be followed by intramolecular cyclization to form heterocyclic systems. researchgate.net
Green Chemistry Principles in the Synthesis of Related Acetamide Structures
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of acetamide structures, including this compound, can be made more environmentally benign by incorporating these principles.
Atom Economy:
One of the core principles of green chemistry is maximizing atom economy, which is a measure of how many atoms from the reactants are incorporated into the final desired product. Traditional amide synthesis methods often involve the use of coupling reagents or proceed via acyl chlorides, which can generate significant amounts of byproducts, leading to low atom economy.
For example, the synthesis of acetanilides from anilines and acetic anhydride, a common method for forming the acetamide bond, produces acetic acid as a byproduct. ijirset.com
Table 2: Atom Economy Comparison of Acetanilide Synthesis Methods
| Reaction | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
| Acetylation with Acetic Anhydride | Aniline + Acetic Anhydride | Acetanilide | Acetic Acid | 76.6 |
| Direct Amidation with Acetic Acid | Aniline + Acetic Acid | Acetanilide | Water | 89.4 |
Greener alternatives focus on direct amidation reactions between an amine and a carboxylic acid, where the only byproduct is water, resulting in a much higher atom economy. primescholars.com
Use of Safer Solvents and Reaction Conditions:
Many organic reactions are carried out in volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, or conducting reactions under solvent-free conditions.
Water as a Solvent: The N-acylation of amines has been successfully carried out in water, which is a non-toxic, non-flammable, and readily available solvent. rsc.org
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can sometimes lead to faster reaction times and easier product isolation.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. It often leads to dramatic reductions in reaction times, increased yields, and can enable solvent-free reactions. The synthesis of N-substituted cyclic imides and other acetamide derivatives has been efficiently achieved using microwave assistance. researchgate.netnih.gov
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Acetamides
| Method | Solvent | Energy Source | Reaction Time | Key Advantages |
| Conventional Heating | Organic Solvents (e.g., DCM, Toluene) | Oil Bath | Hours to Days | Well-established |
| Microwave-Assisted Synthesis | Minimal or no solvent | Microwave Irradiation | Minutes | Rapid, high yields, energy efficient |
| Synthesis in Water | Water | Conventional or Microwave | Varies | Environmentally benign solvent |
By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be performed in a more sustainable and environmentally responsible manner.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Antimicrobial Activity
Chloroacetamide derivatives are known to exhibit antimicrobial properties. Studies on various N-(substituted phenyl)-2-chloroacetamides have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial activity is often attributed to the ability of the chloroacetamide moiety to alkylate essential biomolecules in microorganisms. While no specific data for N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is available, the general activity of the chloroacetamide class suggests potential for antimicrobial effects.
Antifungal Activity
Similar to their antibacterial properties, chloroacetamides have also been investigated for their antifungal potential. For instance, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL. nih.govscielo.br The mechanism of action is thought to involve the disruption of fungal cell processes. The presence of the benzyloxy group in the target compound may influence its lipophilicity and, consequently, its ability to penetrate fungal cell membranes, but specific studies are required to confirm this.
Anticancer Activity
Several phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov These compounds have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis. Again, while there is no direct evidence for the anticancer activity of this compound, the structural similarities to other biologically active phenylacetamides suggest that it could be a candidate for further investigation in this area.
Exploration of Novel Therapeutic Applications Beyond Current Scope
The core structure of this compound is a scaffold for potential biological activity. The N-substituted chloroacetamide moiety is a feature in various molecules exhibiting a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netuea.ac.ukresearchgate.net Future research will likely focus on systematically exploring these possibilities.
Derivatives of N-phenyl-2-chloroacetamide have been synthesized and evaluated for their antimicrobial potential against various pathogens. nih.gov Studies on related structures have shown that modifications to the phenyl ring, such as the introduction of halogenated substituents, can enhance lipophilicity, allowing for better penetration of microbial cell membranes and resulting in significant activity against Gram-positive bacteria and pathogenic yeasts. nih.gov This suggests that the benzyloxy group in this compound could be modified to modulate its biological activity, opening pathways to new antimicrobial agents.
Furthermore, the broader class of acetamide (B32628) derivatives has been investigated for a multitude of therapeutic roles. For instance, certain N-substituted acetamides are being explored as antagonists for inflammatory disease targets like the P2Y14 receptor, while others have been developed as analgesics that lack the hepatotoxicity of common drugs like acetaminophen. nih.govnih.gov Similarly, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which share the benzyloxyphenyl moiety, have been identified as novel antagonists of the human androgen receptor, indicating potential applications in prostate cancer treatment. nih.gov These parallel research efforts strongly suggest that this compound and its future derivatives are promising candidates for screening against a wide array of therapeutic targets.
| Potential Therapeutic Area | Rationale Based on Related Compounds | Potential Research Direction |
|---|---|---|
| Antimicrobial Agents | N-(substituted phenyl)-2-chloroacetamides show activity against Gram-positive bacteria and yeasts. nih.gov | Synthesize and screen derivatives with modified benzyloxy and phenyl groups for enhanced antimicrobial efficacy. |
| Anticancer Agents | Related N-(4-(benzyloxy)-phenyl)-sulfonamides act as androgen receptor antagonists. nih.gov Chloroacetamide-bearing molecules have also shown anticancer properties. researchgate.net | Evaluate the compound and its analogs for activity against various cancer cell lines, particularly hormone-dependent cancers. |
| Anti-inflammatory Drugs | N-substituted acetamide derivatives have been developed as potent antagonists for inflammatory receptors. nih.gov | Screen for inhibitory activity against key inflammatory pathways and targets, such as cyclooxygenase (COX) enzymes or specific purinergic receptors. archivepp.com |
| Analgesics | Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs have shown analgesic properties without the toxicity of acetaminophen. nih.gov | Investigate the potential for central or peripheral analgesic activity, possibly through mechanisms related to its structural similarity to known analgesics. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The process of bringing a new drug to market is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating the identification and optimization of new therapeutic agents. mdpi.comaccscience.com For this compound, these computational tools offer a powerful strategy to unlock its full therapeutic potential.
Identify New Targets: Screen the structure of this compound against databases of biological targets to identify novel potential mechanisms of action.
De Novo Drug Design: Employ generative AI models to design new derivatives with optimized properties, such as increased potency, better selectivity, or improved pharmacokinetic profiles. nih.gov
Predict Physicochemical and Pharmacokinetic Properties: Use ML to forecast absorption, distribution, metabolism, and excretion (ADME) properties, allowing researchers to prioritize the synthesis of compounds with a higher likelihood of success in clinical trials. nih.gov
Optimize Synthesis: AI can assist in planning more efficient synthetic routes, reducing the time and resources required to produce new analogs for testing. nih.gov
A successful example of this approach can be seen in the discovery of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as androgen receptor antagonists, which utilized structure-based virtual screening to identify promising candidates. nih.gov This highlights how computational methods can effectively guide the design and discovery of new drugs based on a core scaffold, a strategy directly applicable to future research on this compound.
Collaborative Research Opportunities in Academia and Industry
The journey of a compound from a laboratory curiosity to a clinical application is rarely linear and often requires a confluence of expertise. For this compound, fostering collaborations between academic institutions and the pharmaceutical industry will be crucial for accelerating its development.
Academic research labs are centers of innovation, ideal for conducting the fundamental chemical and biological research needed to explore the compound's potential. researchgate.net This includes synthesizing novel derivatives, elucidating mechanisms of action, and performing initial biological screening. Industry partners, on the other hand, possess the resources and infrastructure necessary for later-stage development, such as high-throughput screening, preclinical toxicology studies, and navigating the complex regulatory landscape. researchgate.netelsevierpure.com
Potential models for collaboration include:
Sponsored Research Agreements: Pharmaceutical companies could fund academic labs to explore specific therapeutic applications of the compound and its derivatives.
Technology Transfer: Academic discoveries of novel, active analogs could be licensed to industry partners for commercial development.
Joint Ventures: The establishment of consortia involving multiple academic and industrial partners could pool resources and expertise to tackle high-risk, high-reward research areas. bohrium.com
Such partnerships create a synergistic environment where the innovative, exploratory nature of academia is combined with the goal-oriented, resource-intensive approach of industry, ultimately bridging the gap between basic science and tangible therapeutic outcomes. researchgate.net
Development of Advanced Analytical Techniques for Compound Characterization and Biological Assessment
As research into this compound and its derivatives progresses, the need for sophisticated analytical methods to characterize these molecules and assess their biological interactions will become paramount. While standard techniques provide a foundational understanding, advanced methods are required to probe the subtle structural nuances and complex biological fates of these compounds.
Standard characterization of newly synthesized chloroacetamides typically involves a combination of spectroscopic and spectrometric methods. nih.gov However, a deeper understanding requires a more advanced analytical toolkit.
| Analytical Technique | Purpose in Future Research | Specific Information Gained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of the parent compound and its metabolites. | Unambiguous confirmation of elemental composition; identification of metabolic transformation products in biological systems. mdpi.com |
| 2D Nuclear Magnetic Resonance (2D-NMR) | Complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals. | Detailed structural elucidation of complex derivatives; determination of stereochemistry and conformational analysis. mdpi.com |
| X-ray Crystallography | Determination of the three-dimensional solid-state structure. | Precise bond lengths, bond angles, and intermolecular interactions; crucial for structure-based drug design and understanding receptor binding. nih.govresearchgate.net |
| Chiral Liquid Chromatography (Chiral LC) | Separation and quantification of enantiomers if chiral centers are introduced. | Assessment of enantiomeric purity; study of differential biological activity and metabolism of individual enantiomers. uniroma1.it |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Ultrasensitive detection and quantification in complex biological matrices (e.g., plasma, tissue). | Pharmacokinetic studies; measurement of compound levels over time to understand absorption, distribution, metabolism, and excretion. mdpi.com |
The development and application of these advanced techniques will be essential for creating a comprehensive profile of this compound and its analogs, providing the high-quality data needed for medicinal chemistry optimization and regulatory submission.
Investigation into Degradation Pathways and Environmental Fate
As with any synthetic compound that has the potential for widespread use, understanding its stability, degradation pathways, and ultimate environmental fate is a critical area for future research. This knowledge is essential for assessing its persistence, potential for bioaccumulation, and the formation of potentially harmful byproducts.
The chemical structure of this compound contains several functional groups that could be susceptible to degradation under various environmental conditions. Potential degradation pathways that warrant investigation include:
Hydrolysis: The amide bond is a common site for hydrolysis, which would cleave the molecule into 4-benzyloxylaniline and chloroacetic acid. Studies on other amides, such as the drug venetoclax, show that hydrolysis can be a key degradation pathway, particularly under acidic or basic conditions. mdpi.com
Reductive Dechlorination: The chloroacetyl group may undergo reductive dechlorination, a pathway observed in the metabolism of other chloroacetamide compounds like the herbicide safener dichlormid. walisongo.ac.id
Hydroxylation and Ring Cleavage: The aromatic rings could be subject to oxidative degradation, such as hydroxylation, followed by ring-opening. This is a common degradation pathway for many aromatic compounds, including the structurally related N-(4-hydroxyphenyl)acetamide (acetaminophen). rsc.orgresearchgate.net
Photolysis: Exposure to sunlight could induce photodegradation, a significant degradation pathway for many environmental contaminants. researchgate.net
Future research should employ stressed degradation studies (exposing the compound to heat, light, acid, base, and oxidation) to identify its primary degradation products. mdpi.com Furthermore, studies using soil and water microcosms can help determine its persistence and transformation in simulated environmental conditions, shedding light on its ecotoxicological profile and the potential impact of its metabolites. walisongo.ac.idmdpi.com
Conclusion
N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is a member of the versatile chloroacetamide family of chemical compounds. Its synthesis is straightforward, typically achieved through the acylation of 4-(benzyloxy)aniline. The compound's physical and chemical properties are well-defined. While direct biological research on this specific molecule is not widely published, the extensive studies on related chloroacetamide derivatives suggest a potential for various biological activities, including antimicrobial and other therapeutic applications. The reactivity of the chloroacetamide moiety is central to this potential. Further investigation is required to fully elucidate the specific biological profile and mechanisms of action of this compound.
Advanced Applications in Medicinal Chemistry and Chemical Biology
Summary of Key Findings
N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is a well-defined organic compound with a specific set of chemical and physical properties. Its synthesis is straightforward, typically involving the acylation of 4-benzyloxyaniline. The compound's primary role is that of a synthetic intermediate, owing to the reactivity of its chloroacetamide group.
Future Research Directions
Future research on this compound could focus on exploring its potential biological activities. Given the known antimicrobial and anticancer properties of related chloroacetamide derivatives, it would be valuable to investigate whether this specific compound exhibits similar effects. nih.gov Furthermore, its utility as a building block in the synthesis of novel heterocyclic compounds and potential drug candidates could be further explored.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. scispace.comthaiscience.info It is widely employed to calculate optimized geometries, conformational energies, and various electronic properties with a favorable balance between accuracy and computational cost. banglajol.infonih.govrsc.org Calculations are typically performed using specific combinations of functionals, such as B3LYP, and basis sets like 6-31G, which have proven effective for organic molecules. banglajol.infonih.govresearchgate.net
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. youtube.com For N-(4-Benzyloxy-phenyl)-2-chloro-acetamide, this involves calculating key bond lengths, bond angles, and dihedral (torsion) angles.
A theoretical geometry optimization of this compound would yield precise structural parameters. The table below presents hypothetical but realistic data that would be expected from such a DFT calculation.
| Parameter Type | Atoms Involved | Predicted Value | Significance |
|---|---|---|---|
| Bond Length | C=O (Amide) | ~1.25 Å | Indicates double bond character of the carbonyl group. |
| Bond Length | C-N (Amide) | ~1.36 Å | Partial double bond character due to resonance, restricting rotation. |
| Bond Length | C-Cl | ~1.79 Å | Standard length for a chloroalkane moiety. |
| Bond Angle | O=C-N | ~122° | Reflects the sp² hybridization of the carbonyl carbon. |
| Dihedral Angle | C(aryl)-N-C=O | ~20-30° | Measures the twist between the phenyl ring and the amide plane. |
| Dihedral Angle | O=C-CH₂-Cl | ~0° (syn) or ~180° (anti) | Describes the conformation of the chloroacetyl side chain. |
DFT is also used to analyze the distribution of electrons within the molecule, which governs its reactivity. Key aspects include the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scispace.comthaiscience.inforesearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy-phenyl ring system, while the LUMO may be distributed over the electrophilic chloroacetamide moiety.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. thaiscience.inforesearchgate.net In this compound, the MEP would likely show negative potential around the carbonyl oxygen and the ether oxygen, indicating sites for hydrogen bonding, while the area around the amide hydrogen would show positive potential.
| Property | Predicted Value | Interpretation |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | ~ -1.2 eV | Energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | ~ 3.5 Debye | Reflects the overall polarity of the molecule, influencing solubility. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In the early stages of drug discovery, in silico models are used to predict the ADMET properties of a compound, helping to identify potential liabilities before costly synthesis and testing. computabio.comnih.govresearchgate.net These predictions are based on the molecule's structure and are derived from large datasets of experimental results. dovepress.com
Pharmacokinetics describes how a substance moves through the body. Computational models can predict several key parameters that determine a compound's viability as a drug. These predictions are often guided by principles like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net
Absorption: Models predict oral bioavailability and permeability through membranes, such as the intestinal lining (Caco-2 permeability).
Distribution: Lipophilicity (LogP) and water solubility (LogS) are key predictors of how a compound distributes in the body. Blood-brain barrier (BBB) penetration is also a critical parameter for CNS-acting drugs.
Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
| Parameter | Category | Predicted Outcome | Interpretation |
|---|---|---|---|
| Molecular Weight | Physicochemical | 275.73 g/mol | Complies with Lipinski's Rule (<500). |
| LogP (Lipophilicity) | Distribution | ~3.2 | Indicates good membrane permeability but potentially low aqueous solubility. |
| Water Solubility (LogS) | Absorption | Moderately Soluble | Sufficient solubility for absorption is likely. |
| Human Intestinal Absorption | Absorption | High | The compound is likely well-absorbed from the gut. |
| BBB Permeant | Distribution | Yes | The compound may cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions. |
Early prediction of potential toxicity is crucial to avoid late-stage failures in drug development. Computational models can screen for various toxicological endpoints.
AMES Toxicity: Predicts the mutagenic potential of a compound.
hERG Inhibition: Assesses the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmia.
Hepatotoxicity: Predicts the potential for the compound to cause liver damage.
| Toxicity Endpoint | Predicted Risk | Implication |
|---|---|---|
| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG I Inhibition | Low Risk | Unlikely to cause significant cardiotoxicity via this mechanism. |
| Hepatotoxicity | Low to Moderate Risk | Potential for liver effects should be monitored. |
| Skin Sensitization | Low Risk | Unlikely to cause an allergic response on the skin. |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific biological target. researchgate.netacs.orgnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
For this compound, a pharmacophore model would be constructed by identifying its key chemical features. This model serves as a 3D query for virtual screening, a process where large digital libraries of compounds are computationally searched to find other molecules that match the pharmacophore. nih.govrsc.org This approach can rapidly identify novel compounds with a high probability of having similar biological activity, making it a cornerstone of modern lead discovery. illinois.edu
List of All Chemical Compounds Mentioned in the Article
Interactive Table: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| N-(4-Benzyloxy-phenyl)-2-chloro-acetamide | C₁₅H₁₄ClNO₂ | Main subject of the article |
| 4-Benzyloxyaniline | C₁₃H₁₃NO | Precursor in synthesis |
| 4-Benzyloxyaniline hydrochloride | C₁₃H₁₄ClNO | Precursor in synthesis |
| Chloroacetyl chloride | C₂H₂Cl₂O | Reagent in synthesis |
| Potassium carbonate | K₂CO₃ | Reagent (base) in synthesis |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Solvent in synthesis |
| Hydrochloric acid | HCl | Byproduct of synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
